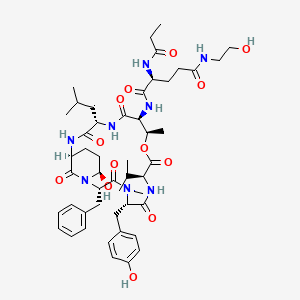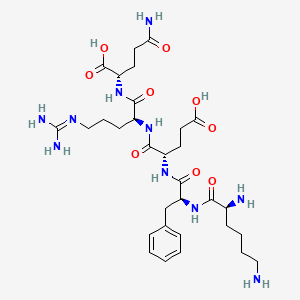
Lys-Phe-Glu-Arg-Gln
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys-Phe-Glu-Arg-Gln is a pentapeptide sequence that plays a significant role in chaperone-mediated autophagy (CMA). This process involves the selective degradation of cytosolic proteins in lysosomes, which is crucial for maintaining cellular homeostasis and preventing the accumulation of damaged proteins . The sequence this compound is recognized by heat shock cognate protein 70 (HSC70), which facilitates the transport of these proteins into lysosomes for degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Phe-Glu-Arg-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Lys-Phe-Glu-Arg-Gln primarily undergoes hydrolysis and enzymatic degradation. The peptide can be cleaved by proteases, which break the peptide bonds between amino acids. Additionally, it can participate in oxidation-reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin can cleave the peptide at specific sites.
Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents can oxidize certain amino acid residues.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds if present.
Major Products Formed
The major products formed from the degradation of this compound are smaller peptide fragments and free amino acids. These products can be further metabolized or utilized in various cellular processes.
科学的研究の応用
Lys-Phe-Glu-Arg-Gln has several applications in scientific research, particularly in the fields of biology and medicine:
Autophagy Research: It is used to study the mechanisms of chaperone-mediated autophagy and its role in cellular homeostasis.
Neurodegenerative Diseases: Research has shown that CMA plays a role in the degradation of proteins associated with neurodegenerative diseases like Parkinson’s disease.
Cancer Research: CMA is involved in the regulation of protein degradation in cancer cells, making it a potential target for cancer therapy.
Drug Development: The peptide sequence is used in the development of drugs that can modulate CMA activity for therapeutic purposes.
作用機序
The mechanism of action of Lys-Phe-Glu-Arg-Gln involves its recognition by HSC70, a chaperone protein. HSC70 binds to the peptide sequence and facilitates its transport to the lysosomal membrane. The peptide is then translocated into the lysosome, where it undergoes degradation . This process is crucial for the selective degradation of damaged or misfolded proteins, maintaining cellular homeostasis .
類似化合物との比較
Similar Compounds
Lys-Phe-Glu-Arg-Gln (KFERQ): This sequence is similar to this compound and is also recognized by HSC70 for CMA.
Other KFERQ-like motifs: Peptides containing sequences similar to this compound are also targeted for degradation by CMA.
Uniqueness
This compound is unique due to its specific recognition by HSC70 and its role in chaperone-mediated autophagy. This selective degradation pathway is distinct from other forms of autophagy, such as macroautophagy and microautophagy, making it a valuable target for research and therapeutic applications .
特性
分子式 |
C31H50N10O9 |
|---|---|
分子量 |
706.8 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
KIMKBQNKPBJGBS-VUBDRERZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


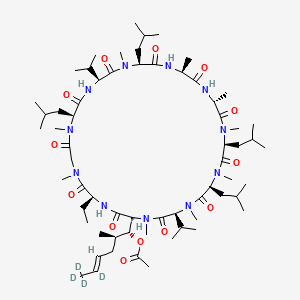

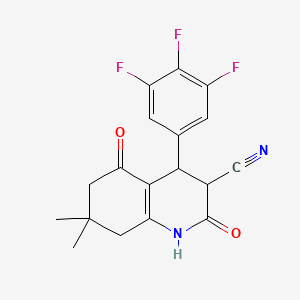
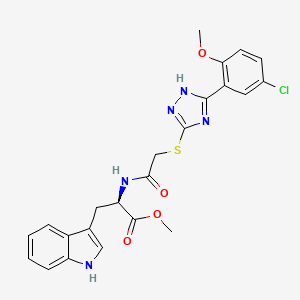
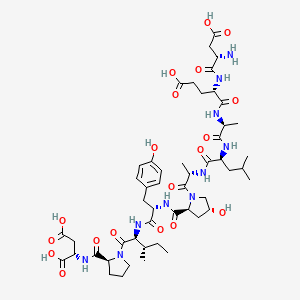


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
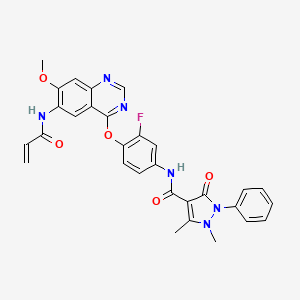

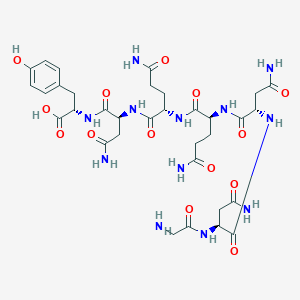
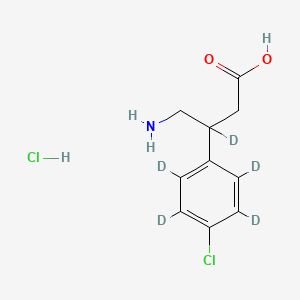
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
